Cas no 59175-48-3 (1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline)

1-(1H-1,2,3,4-Tetrazol-5-yl)isoquinoline is a heterocyclic compound featuring an isoquinoline core fused with a tetrazole moiety. This structure imparts unique chemical properties, including enhanced stability and reactivity, making it valuable in pharmaceutical and material science applications. The tetrazole group contributes to its potential as a bioisostere for carboxylic acids, improving metabolic stability in drug design. Its rigid aromatic framework also lends itself to coordination chemistry, serving as a ligand in catalytic systems. The compound's dual functionality allows for versatile derivatization, enabling tailored modifications for specific research or industrial needs. Its synthesis and applications are of interest in medicinal chemistry and advanced material development.
1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline structure
59175-48-3 structure
Product Name:1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline
CAS No:59175-48-3
MF:C10H7N5
MW:197.196080446243
MDL:MFCD08062725
CID:949784
PubChem ID:318839
Update Time:2025-10-31

1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline Chemical and Physical Properties

Names and Identifiers

    • 1-(2H-tetrazol-5-yl)isoquinoline
    • 1-(1H-Tetraazol-5-yl)isoquinoline
    • 1-(1H-tetrazol-5-yl)isoquinoline
    • 1-(5-1H-tetrazolyl)isoquinoline
    • 5-isoquinolyl-1H-1,2,3,4-tetraazole
    • AC1L7YY6
    • NSC259164
    • Oprea1_758921
    • SBB019252
    • SureCN4510166
    • 1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline
    • EN300-9241660
    • Z1000920
    • STK695203
    • tetrazolylisoquinoline
    • DS-007991
    • VZPRORJCFJCESW-UHFFFAOYSA-N
    • NSC-259164
    • DTXSID60312595
    • AKOS005606674
    • 59175-48-3
    • SCHEMBL4510166
    • MDL: MFCD08062725
    • Inchi: 1S/C10H7N5/c1-2-4-8-7(3-1)5-6-11-9(8)10-12-14-15-13-10/h1-6H,(H,12,13,14,15)
    • InChI Key: VZPRORJCFJCESW-UHFFFAOYSA-N
    • SMILES: N1C=CC2C=CC=CC=2C=1C1N=NNN=1

Computed Properties

  • Exact Mass: 197.07031
  • Monoisotopic Mass: 197.07014524g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • PSA: 67.35

1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline Pricemore >>

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Additional information on 1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline

Introduction to CAS No. 59175-48-3: 1-(1H-1,2,3,4-Tetrazol-5-yl)Isoquinoline

CAS No. 59175-48-3, also known as 1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of isoquinoline, a bicyclic heterocyclic aromatic compound, with a tetrazole group attached at the 5-position of the isoquinoline ring. The tetrazole moiety is a five-membered ring containing four nitrogen atoms and one carbon atom, making it highly versatile in terms of reactivity and application.

The synthesis of CAS No. 59175-48-3 typically involves a combination of nucleophilic aromatic substitution and condensation reactions. The isoquinoline core is first functionalized to introduce directing groups that facilitate the attachment of the tetrazole ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield rates. These improvements have made CAS No. 59175-48-3 more accessible for research and development purposes.

One of the most promising applications of CAS No. 59175-48-3 lies in its potential as a building block for drug discovery. The tetrazole group is known for its ability to act as a bioisostere for carboxylic acids and other functional groups, making it an attractive component in medicinal chemistry. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against several key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

In addition to its pharmacological applications, CAS No. 59175-48-3 has shown promise in materials science. The tetrazole moiety imparts unique electronic properties to the molecule, making it suitable for use in organic electronics and optoelectronic devices. Researchers have explored its application as a dopant in organic light-emitting diodes (OLEDs), where it enhances device efficiency and stability.

The environmental impact of CAS No. 59175-48-3 has also been a topic of recent interest. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by pH levels and microbial activity. However, further research is needed to fully understand its long-term environmental fate and potential risks.

From a toxicological perspective, CAS No. 59175-48-3 has been subjected to acute and chronic toxicity studies in various model organisms. Results indicate that it has low acute toxicity but may exhibit subchronic effects at higher doses. These findings underscore the importance of careful risk assessment before large-scale industrial applications.

In conclusion, CAS No. 59175-48-3: 1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers in drug discovery, materials science, and environmental chemistry. As ongoing studies continue to uncover new properties and applications of this compound, its significance in the scientific community is expected to grow further.

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